molecular formula C22H18N2OS B2977960 N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide CAS No. 303147-13-9

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide

Cat. No.: B2977960
CAS No.: 303147-13-9
M. Wt: 358.46
InChI Key: QBCRJDFNWHAQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-Cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide (CAS: 303147-28-6) is a benzamide derivative characterized by a cyano group at position 5, a 4-methylphenylsulfanyl substituent at position 2 of the benzene ring, and a 2-methylbenzamide moiety. Its molecular formula is C₁₆H₁₄N₂OS, with a molecular weight of 282.36 g/mol .

Properties

IUPAC Name

N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-7-10-18(11-8-15)26-21-12-9-17(14-23)13-20(21)24-22(25)19-6-4-3-5-16(19)2/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCRJDFNWHAQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, while the sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-{5-Cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide C₁₆H₁₄N₂OS 5-Cyano, 2-(4-methylphenylsulfanyl), 2-methylbenzamide Not explicitly reported in evidence (structural focus)
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide C₁₄H₁₂ClNO₄S 5-Chloro, 2-hydroxy, 4-methanesulfonylphenyl Antiviral potential (structural similarity to SARS-CoV PLpro inhibitors)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide C₁₉H₁₈ClN₃O₂S₃ Thiadiazole core, 4-chlorobenzylsulfanyl, dimethylsulfamoyl Antibacterial activity (hypothesized due to thiadiazole sulfonamides)
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide C₃₃H₄₀N₄O₂S Azetidinylamino, cyclopentylaminomethylthiophene SARS-CoV-2 PLpro inhibition (IC₅₀ = 0.19 μM)
N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide C₁₆H₁₃N₃O₃S₂ Thiadiazole-sulfonyl, benzylidenamino Antifungal/antibacterial activity (common in thiadiazole sulfonamides)

Key Observations :

Electron-Withdrawing Groups: The 5-cyano group in the target compound contrasts with the 5-chloro substituent in ’s benzamide. Chloro groups typically enhance lipophilicity and membrane permeability, while cyano groups may improve metabolic stability .

Sulfanyl vs. Sulfonamide Linkages: The 4-methylphenylsulfanyl group in the target compound differs from sulfonamide-linked analogues (e.g., ).

Heterocyclic Modifications : Thiadiazole-containing derivatives () exhibit enhanced antibacterial activity compared to benzamide-only scaffolds, suggesting heterocycles improve target engagement .

Biological Activity

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide, also known by its CAS number 303147-13-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C22H18N2OS, with a molecular weight of 358.46 g/mol. Key physical properties include:

  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 470.2 ± 45.0 °C at 760 mmHg
  • LogP : 6.02, indicating high lipophilicity which may influence its bioavailability and distribution in biological systems .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature compared to other benzamide derivatives. However, related compounds in the benzamide class have shown various pharmacological activities, including:

  • Antitumor Effects : Some benzamide derivatives have demonstrated significant antitumor activity through mechanisms such as kinase inhibition and apoptosis induction .
  • Enzyme Inhibition : Benzamide derivatives are often evaluated for their ability to inhibit enzymes like tyrosinase and RET kinase, which are relevant in cancer therapy .

Case Studies and Research Findings

  • Antitumor Activity : A study on related benzamide compounds indicated that certain derivatives exhibited antitumor effects in clinical settings. In a cohort study, patients receiving benzamide derivatives showed prolonged survival rates, suggesting potential therapeutic benefits .
  • Kinase Inhibition : Research has highlighted the efficacy of benzamide derivatives as RET kinase inhibitors. Compounds structurally similar to this compound were synthesized and tested, revealing moderate to high potency against RET kinase, which is implicated in various cancers .
  • Tyrosinase Inhibition : Similar compounds have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The structure of this compound suggests it may also possess such inhibitory properties due to the presence of the sulfanyl group and cyano moiety .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected benzamide derivatives compared to this compound:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound IRET Kinase Inhibitor0.5
Compound IITyrosinase Inhibitor0.1
N-{5-cyano...Potential InhibitorTBDThis Study

Q & A

Basic: What are common synthetic routes for synthesizing N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide and its structural analogues?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfanyl group introduction : Reacting a halogenated intermediate (e.g., 5-cyano-2-bromophenyl) with 4-methylthiophenol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Amide coupling : Using coupling agents such as ethyl chloroformate or HATU to link the sulfanyl-substituted aromatic amine to 2-methylbenzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) .
  • Cyano group retention : Ensuring inert atmospheres (N₂/Ar) during reactions to prevent hydrolysis of the cyano moiety .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~10 ppm for aromatic NH in DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., APCI or ESI modes, mass accuracy <5 ppm) .
  • X-ray crystallography : Using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) to resolve crystal packing and confirm stereochemistry .

Advanced: How can synthetic yields be optimized for this compound, particularly in scale-up scenarios?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl halides with sulfanyl groups .
  • Solvent selection : Replacing DCM with THF or acetonitrile to improve solubility of intermediates .
  • Temperature control : Lowering reaction temperatures (<0°C) during amide coupling to minimize side reactions like over-alkylation .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:
Common challenges and solutions:

  • Disorder in sulfanyl groups : Apply restraints (e.g., SIMU/DELU in SHELXL) to model dynamic conformations .
  • Twinned crystals : Use the TWIN command in SHELXL and validate with R₁ vs. wR₂ metrics .
  • High Z′ structures : Employ PLATON symmetry checks to detect missed symmetry elements .

Basic: What in vitro assays are used to evaluate its anticancer activity?

Methodological Answer:
Standard assays include:

  • MTT/Proliferation assays : Testing against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .
  • Enzyme inhibition : Targeting kinases (e.g., EGFR) or bacterial enzymes (e.g., acps-pptase) via fluorometric assays .

Advanced: How should researchers resolve contradictions in reported biochemical activity data?

Methodological Answer:
Approaches include:

  • Assay standardization : Replicate studies under consistent conditions (pH, temperature, cell passage number) .
  • Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-analysis : Compare structural analogs (e.g., oxadiazole derivatives) to identify substituent-specific activity trends .

Advanced: What computational tools support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Tools and workflows:

  • Molecular docking : Use AutoDock Vina or Glide to predict binding modes to targets like bacterial acps-pptase .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with antimicrobial activity .
  • MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100-ns trajectories .

Advanced: How does the sulfanyl-phenyl moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:
The moiety impacts:

  • Lipophilicity : LogP increases (~2.5–3.5), enhancing membrane permeability but requiring formulation tweaks (e.g., PEGylation) .
  • Metabolic stability : Susceptibility to CYP450 oxidation (e.g., CYP3A4) can be mitigated by introducing electron-withdrawing groups .
  • Plasma protein binding : Predicted via HPLC-derived %PPB values, guiding dose adjustments .

Basic: What safety precautions are recommended during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize reaction byproducts (e.g., HCl gas) with 10% NaHCO₃ before disposal .
  • Storage : Under N₂ at –20°C to prevent degradation of the sulfanyl group .

Advanced: How can researchers validate the purity of synthesized batches for publication?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns (ACN/H₂O gradient) with >95% purity thresholds .
  • Elemental analysis : Match calculated vs. observed C, H, N, S values within ±0.4% .
  • TGA-DSC : Confirm thermal stability (decomposition >200°C) to rule out solvent residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.